REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[C:14]2[C:10](=[N:11][S:12][N:13]=2)[C:9]([C:15]2[S:16][CH:17]=[CH:18][CH:19]=2)=[CH:8][CH:7]=1.[CH:20]([NH:23][CH:24]([CH3:26])[CH3:25])([CH3:22])[CH3:21].[Li:27]CCCC.[CH3:32][Sn:33](Cl)([CH3:35])[CH3:34]>C1COCC1>[Li+:27].[CH3:21][CH:20]([N-:23][CH:24]([CH3:26])[CH3:25])[CH3:22].[CH3:32][Sn:33]([CH3:35])([CH3:34])[C:17]1[S:16][C:15]([C:9]2[C:10]3[C:14](=[N:13][S:12][N:11]=3)[C:6]([C:2]3[S:1][C:5]([Sn:33]([CH3:35])([CH3:34])[CH3:32])=[CH:4][CH:3]=3)=[CH:7][CH:8]=2)=[CH:19][CH:18]=1 |f:5.6|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
3.12 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C1=CC=C(C2=NSN=C21)C=2SC=CC2
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.8 mL
|
Type
|
reactant
|
Smiles
|
C[Sn](C)(C)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
filled flask
|
Type
|
ADDITION
|
Details
|
was added to the above solution dropwise
|
Type
|
CUSTOM
|
Details
|
reacted for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of water
|
Type
|
EXTRACTION
|
Details
|
the organic layer was extracted with ether
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by recrystallization from ethanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C[Sn](C1=CC=C(S1)C1=CC=C(C2=NSN=C21)C=2SC(=CC2)[Sn](C)(C)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |